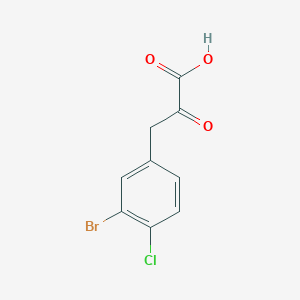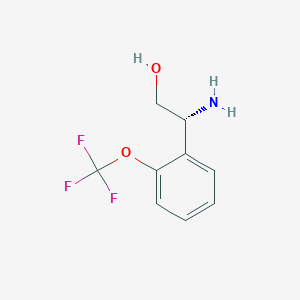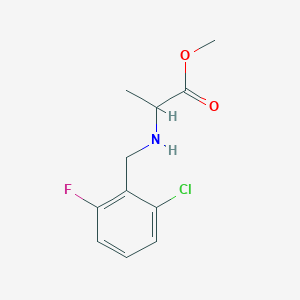
1-(4,5-Dimethyl-2-oxazolyl)-2-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,5-Dimethyl-2-oxazolyl)-2-propanone is a chemical compound with the molecular formula C7H9NO2. It is known for its unique structure, which includes an oxazole ring substituted with dimethyl groups.
Méthodes De Préparation
The synthesis of 1-(4,5-Dimethyl-2-oxazolyl)-2-propanone typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a dehydrating agent. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity .
Analyse Des Réactions Chimiques
1-(4,5-Dimethyl-2-oxazolyl)-2-propanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield different products depending on the reagents used.
Substitution: It can undergo substitution reactions, particularly at the oxazole ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Applications De Recherche Scientifique
1-(4,5-Dimethyl-2-oxazolyl)-2-propanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(4,5-Dimethyl-2-oxazolyl)-2-propanone involves its interaction with specific molecular targets. The oxazole ring plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The exact pathways and targets depend on the specific application and the derivatives used .
Comparaison Avec Des Composés Similaires
1-(4,5-Dimethyl-2-oxazolyl)-2-propanone can be compared with other similar compounds, such as:
Sulfamoxole: Known for its antibacterial properties, sulfamoxole contains a similar oxazole ring but with different substituents.
1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]-2-ethyl-3-[4-(1-pyrrolidinyl)butyl]guanidine hydroiodide: This compound also features an oxazole ring and is used in different chemical contexts
The uniqueness of this compound lies in its specific structure and the versatility it offers in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C8H11NO2 |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
1-(4,5-dimethyl-1,3-oxazol-2-yl)propan-2-one |
InChI |
InChI=1S/C8H11NO2/c1-5(10)4-8-9-6(2)7(3)11-8/h4H2,1-3H3 |
Clé InChI |
DYICNCFMQYYXEC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC(=N1)CC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13568433.png)
![1-[(4-Ethyl-2,5-dimethoxyphenyl)methyl]cyclopropan-1-amine](/img/structure/B13568436.png)







![2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid](/img/structure/B13568499.png)

![rac-methyl({[(2R,3R)-3-(3-methyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methyl})amine dihydrochloride](/img/structure/B13568517.png)

![2-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-2,3-dihydro-1-benzofuran](/img/structure/B13568525.png)
